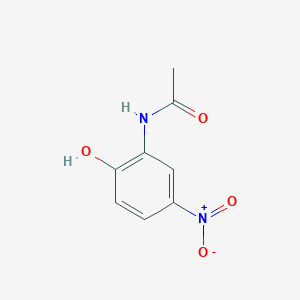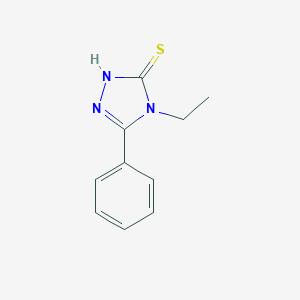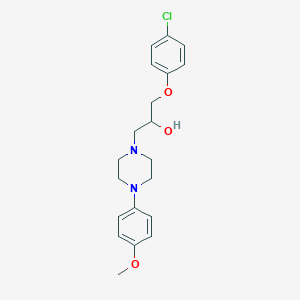
alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol, commonly known as p-MPPI, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent antagonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. p-MPPI has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
P-MPPI acts as a potent antagonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. The serotonin 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and cognition. p-MPPI binds to the 5-HT1A receptor and blocks the activity of serotonin, which is a neurotransmitter that regulates various physiological and behavioral processes in the brain. By inhibiting the activity of the 5-HT1A receptor, p-MPPI can modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
p-MPPI has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. p-MPPI can modulate the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition. p-MPPI can also modulate the activity of various brain regions, such as the prefrontal cortex and hippocampus, which are involved in the regulation of mood, memory, and cognition.
Advantages and Limitations for Lab Experiments
P-MPPI is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it a valuable research tool for studying the role of this receptor in various physiological and pathological processes. However, p-MPPI has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or to use in in vitro assays. p-MPPI also has a relatively short half-life, which can limit its efficacy and duration of action in vivo.
Future Directions
P-MPPI has potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Future research should focus on optimizing the synthesis method of p-MPPI to improve the yield and purity of the final product. In addition, future research should investigate the efficacy and safety of p-MPPI in clinical trials for various neurological disorders. Furthermore, future research should explore the potential of p-MPPI as a research tool for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Finally, future research should investigate the potential of p-MPPI as a lead compound for the development of novel drugs that target the serotonin 5-HT1A receptor.
Synthesis Methods
P-MPPI can be synthesized by the reaction of p-chlorobenzyl chloride with p-methoxyphenylpiperazine in the presence of potassium carbonate. The resulting intermediate is then treated with 2-(2-aminoethoxy) ethanol to yield p-MPPI. The synthesis of p-MPPI is a multistep process that requires careful optimization of reaction conditions and purification techniques to obtain a high yield and purity of the final product.
Scientific Research Applications
P-MPPI has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. p-MPPI has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, p-MPPI has been used as a research tool to study the role of the serotonin 5-HT1A receptor in the brain and its involvement in various physiological and pathological processes.
properties
CAS RN |
66307-62-8 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-8-4-17(5-9-19)23-12-10-22(11-13-23)14-18(24)15-26-20-6-2-16(21)3-7-20/h2-9,18,24H,10-15H2,1H3 |
InChI Key |
BOBFMTXLDXLPHI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
Other CAS RN |
66307-62-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




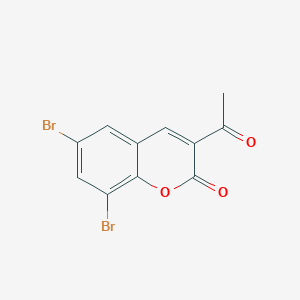

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)


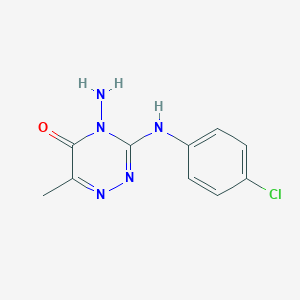
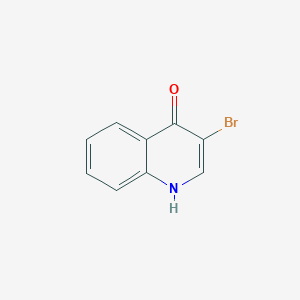

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
